molecular formula C10H15N3S B1302243 4-(4-Methylphenethyl)-3-thiosemicarbazide CAS No. 206761-75-3

4-(4-Methylphenethyl)-3-thiosemicarbazide

Cat. No.: B1302243
CAS No.: 206761-75-3
M. Wt: 209.31 g/mol
InChI Key: KWOCYSPVVMXDPN-UHFFFAOYSA-N
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Description

4-(4-Methylphenethyl)-3-thiosemicarbazide is an organic compound that belongs to the class of thiosemicarbazides Thiosemicarbazides are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide typically involves the reaction of 4-methylphenethylamine with thiosemicarbazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, where they undergo the necessary chemical transformations. The product is then continuously extracted and purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenethyl)-3-thiosemicarbazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazide moiety to a thioether or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thioethers or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylphenethyl)-3-thiosemicarbazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent due to its biological activity.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenethyl)-3-thiosemicarbazide involves its interaction with various molecular targets. The thiosemicarbazide moiety can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenethylamine: A precursor in the synthesis of 4-(4-Methylphenethyl)-3-thiosemicarbazide.

    Thiosemicarbazide: The parent compound from which this compound is derived.

    4-Methylphenethylacetylfentanyl: An analog with a similar phenethyl structure but different functional groups.

Uniqueness

This compound is unique due to its combination of a thiosemicarbazide moiety with a 4-methylphenethyl group This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds

Properties

IUPAC Name

1-amino-3-[2-(4-methylphenyl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-8-2-4-9(5-3-8)6-7-12-10(14)13-11/h2-5H,6-7,11H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOCYSPVVMXDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374977
Record name 4-(4-Methylphenethyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-75-3
Record name N-[2-(4-Methylphenyl)ethyl]hydrazinecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206761-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methylphenethyl)-3-thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-75-3
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